molecular formula C17H31NO B1247693 Lepadiformine B

Lepadiformine B

Cat. No. B1247693
M. Wt: 265.4 g/mol
InChI Key: BGBFXHCJNCIRRA-YVSFHVDLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Lepadiformine B is a natural product found in Clavelina moluccensis with data available.

Scientific Research Applications

1. Cardiovascular and Antiarrhythmic Properties

Lepadiformine B has been studied for its effects on the cardiovascular system. In a study on frog atrial myocytes, it was found to influence the inward rectifying K+ outward current (I(K1)) in cardiac muscle, indicating potential antiarrhythmic properties (Sauviat et al., 2006). Another research highlighted the cardiovascular effects of lepadiformine in vivo and in vitro, suggesting its role in the treatment of cardiac arrhythmias (Jugé et al., 2001).

2. Potential in Alkaloid Synthesis

Lepadiformine B has been a focal point in the development of synthetic methodologies for alkaloids. Studies have been conducted on the total synthesis of lepadiformine A, B, and C using various techniques, demonstrating the molecule's importance in the field of organic chemistry (Perry et al., 2012), (Schaer & Renaud, 2006), (Sun et al., 2001).

3. Cytotoxic Properties

Research has identified lepadiformine as a cytotoxic alkaloid with potential applications in cancer research. Its unique structure and cytotoxic effects make it a candidate for further investigation in this field (Biard et al., 1994), (Kubanek et al., 1995).

4. Stereoselective Synthesis

Several studies have focused on the stereoselective synthesis of lepadiformine, exploring different methods to achieve its complex tricyclic structure. These syntheses are crucial for understanding the molecule's bioactivity and potential therapeutic applications (Lee et al., 2017), (Nishikawa et al., 2017).

properties

Product Name

Lepadiformine B

Molecular Formula

C17H31NO

Molecular Weight

265.4 g/mol

IUPAC Name

[(3S,5R,7aS,11aS)-5-butyl-2,3,5,6,7,7a,8,9,10,11-decahydro-1H-pyrrolo[2,1-j]quinolin-3-yl]methanol

InChI

InChI=1S/C17H31NO/c1-2-3-7-15-9-8-14-6-4-5-11-17(14)12-10-16(13-19)18(15)17/h14-16,19H,2-13H2,1H3/t14-,15+,16-,17-/m0/s1

InChI Key

BGBFXHCJNCIRRA-YVSFHVDLSA-N

Isomeric SMILES

CCCC[C@@H]1CC[C@@H]2CCCC[C@@]23N1[C@@H](CC3)CO

Canonical SMILES

CCCCC1CCC2CCCCC23N1C(CC3)CO

synonyms

lepadiformine
lepadiformine A
lepadiformine B
lepadiformine C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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